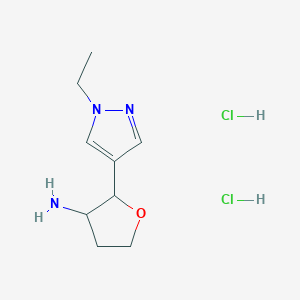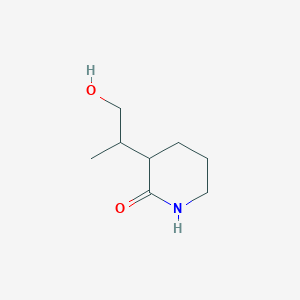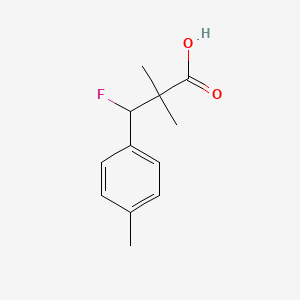
3-Fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound features a fluorine atom, a dimethyl group, and a methylphenyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials:
Formation of the Propanoic Acid Backbone: The propanoic acid backbone can be constructed through a series of reactions including aldol condensation, reduction, and oxidation steps.
Final Assembly: The final step involves the coupling of the fluorinated intermediate with the dimethyl and methylphenyl groups to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, aldehydes
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-Fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid involves its interaction with molecular targets and pathways within biological systems. The fluorine atom and aromatic ring contribute to its binding affinity and specificity for certain enzymes or receptors. The compound may modulate biochemical pathways by inhibiting or activating specific proteins, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-2,2-dimethylpropanoic acid
- 3-Fluoro-3-(4-methylphenyl)propanoic acid
- 2,2-Dimethyl-3-(4-methylphenyl)propanoic acid
Uniqueness
3-Fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid is unique due to the presence of both the fluorine atom and the dimethyl groups, which impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H15FO2 |
|---|---|
Peso molecular |
210.24 g/mol |
Nombre IUPAC |
3-fluoro-2,2-dimethyl-3-(4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C12H15FO2/c1-8-4-6-9(7-5-8)10(13)12(2,3)11(14)15/h4-7,10H,1-3H3,(H,14,15) |
Clave InChI |
CNOUDTARBJTDEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C(C)(C)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13165515.png)
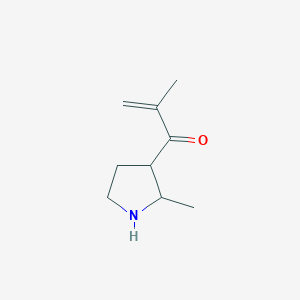



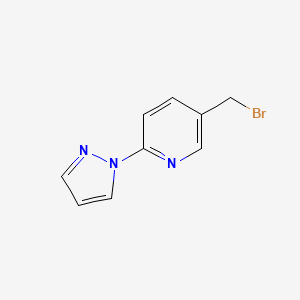
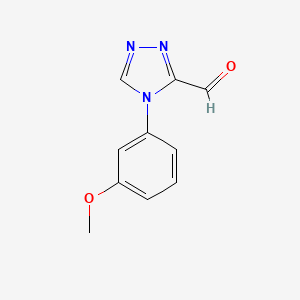
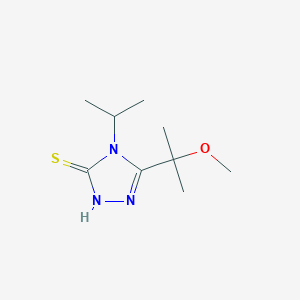
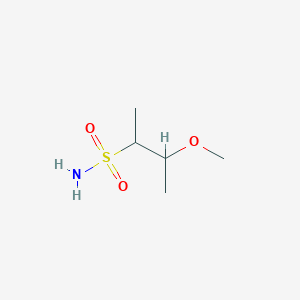
![3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B13165583.png)
